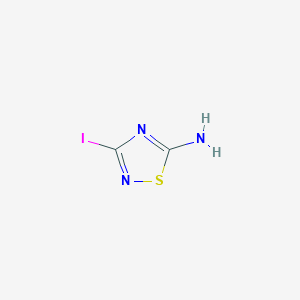
3-Iodo-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing iodine, sulfur, and nitrogen atoms within its structure. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of thiosemicarbazide derivatives with iodine-containing reagents. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazoles, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-Iodo-1,2,4-thiadiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents due to its ability to interact with biological targets.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and proteins, making it a valuable tool in biochemical research.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Iodo-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: A closely related compound with similar biological activities.
1,2,3-Thiadiazole: Another isomer with distinct properties and applications.
1,2,5-Thiadiazole: Known for its unique chemical reactivity and uses.
Uniqueness
3-Iodo-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying enzyme inhibition mechanisms .
Propriétés
Formule moléculaire |
C2H2IN3S |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
3-iodo-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C2H2IN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) |
Clé InChI |
FKTMZKQRARAJNX-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NS1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
![3-Bromo-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13652937.png)







